Cas no 134931-00-3 ((Z)-Roxithromycin)

(Z)-Roxithromycin 化学的及び物理的性質
名前と識別子
-
- (Z)-Roxithromycin
- roxithromycin
- 7LG42MZ5GK
- Rulid
- Surlid
- (E)-roxithromycin
- C41H76N2O15
- Tirabicin
- Assoral
- Rossitrol
- Overall
- Biaxsig
- Roxomycin
-
- インチ: 1S/C41H76N2O15/c1-15-29-41(10,49)34(45)24(4)31(42-53-21-52-17-16-50-13)22(2)19-39(8,48)36(58-38-32(44)28(43(11)12)18-23(3)54-38)25(5)33(26(6)37(47)56-29)57-30-20-40(9,51-14)35(46)27(7)55-30/h22-30,32-36,38,44-46,48-49H,15-21H2,1-14H3/b42-31-/t22-,23-,24+,25+,26-,27+,28+,29-,30+,32-,33+,34-,35+,36-,38+,39-,40-,41-/m1/s1
- InChIKey: RXZBMPWDPOLZGW-HEWSMUCTSA-N
- SMILES: O([C@H]1[C@@H]([C@H](C[C@@H](C)O1)N(C)C)O)[C@H]1[C@@](C)(C[C@@H](C)/C(/[C@H](C)[C@H]([C@@](C)([C@@H](CC)OC([C@H](C)[C@H]([C@@H]1C)O[C@H]1C[C@](C)([C@H]([C@H](C)O1)O)OC)=O)O)O)=N/OCOCCOC)O
計算された属性
- 水素結合ドナー数: 5
- 氢键受体数量: 17
- 重原子数量: 58
- 回転可能化学結合数: 13
- 複雑さ: 1310
- XLogP3: 3.1
- トポロジー分子極性表面積: 217
(Z)-Roxithromycin Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | R700855-10mg |
(Z)-Roxithromycin |
134931-00-3 | 10mg |
$201.00 | 2023-05-17 | ||
TRC | R700855-250mg |
(Z)-Roxithromycin |
134931-00-3 | 250mg |
$ 3000.00 | 2023-09-06 | ||
TRC | R700855-100mg |
(Z)-Roxithromycin |
134931-00-3 | 100mg |
$1568.00 | 2023-05-17 | ||
Biosynth | IR106421-25 mg |
(9Z)-Roxithromycin |
134931-00-3 | 25mg |
$2,310.00 | 2023-01-04 | ||
Biosynth | IR106421-50 mg |
(9Z)-Roxithromycin |
134931-00-3 | 50mg |
$3,465.00 | 2023-01-04 |
(Z)-Roxithromycin 関連文献
-
Xin Zhang,Shuqing Gu,Yaping Ding Anal. Methods 2014 6 3316
-
Matthew Nkoom,Guanghua Lu,Jianchao Liu Environ. Sci.: Processes Impacts 2018 20 1640
-
3. Conformational analysis of major metabolites of macrolide antibiotics roxithromycin and erythromycin A with different biological properties by NMR spectroscopy and molecular dynamicsJosyane Gharbi-Benarous,Patrick Ladam,Marcel Delaforge,Jean-Pierre Girault J. Chem. Soc. Perkin Trans. 2 1993 2303
-
Wei Rao,Rong Cai,Zhaohui Zhang,Yuli Yin,Fang Long,Xinxi Fu RSC Adv. 2014 4 18503
-
Kui Bian,YaHong Liu,ZongNan Wang,Tong Zhou,XuQin Song,FangYu Zhang,LiMin He RSC Adv. 2015 5 27584
-
Anna Kwiecień,Jan Krzek,Pawe? ?mudzki,Urszula Matoga,Maciej D?ugosz,Krzysztof Szczubia?ka,Maria Nowakowska Anal. Methods 2014 6 6414
-
7. A conformational exploration of the protonated and unprotonated macrolide antibiotic roxithromycin: comparative study by molecular dynamics and NMR spectroscopy in solutionJosyane Gharbi-Benarous,Patrick Ladam,Marcel Delaforge,Jean-Pierre Girault J. Chem. Soc. Perkin Trans. 2 1992 1989
-
Xiaohua Zhang,Xinming Huo,Fei Tang,Zhuoyue Zha,Fengbo Yang,Yafan Ni,Yanjun Wang,Mingfei Zhou,Xiaohao Wang Anal. Methods 2019 11 2551
-
9. Dissociation–equilibrium constant and bound conformation for weak antibiotic binding interaction with different bacterial ribosomesLaurent Verdier,Josyane Gharbi-Benarous,Gildas Bertho,Nathalie Evrard-Todeschi,Pascale Mauvais,Jean-Pierre Girault J. Chem. Soc. Perkin Trans. 2 2000 2363
-
M. Rhia L. Stone,Urszula ?apińska,Stefano Pagliara,Muriel Masi,Joanne T. Blanchfield,Matthew A. Cooper,Mark A. T. Blaskovich RSC Chem. Biol. 2020 1 395
(Z)-Roxithromycinに関する追加情報
Introduction to (Z)-Roxithromycin (CAS No. 134931-00-3)
(Z)-Roxithromycin (CAS No. 134931-00-3) is a semisynthetic macrolide antibiotic derived from erythromycin. It is widely recognized for its broad-spectrum antibacterial activity and has been extensively studied for its therapeutic potential in various clinical settings. This compound is particularly effective against gram-positive bacteria and some atypical pathogens, making it a valuable asset in the treatment of respiratory tract infections, skin infections, and other bacterial diseases.
The chemical structure of (Z)-Roxithromycin is characterized by a 14-membered lactone ring with several functional groups that contribute to its unique pharmacological properties. The presence of a hydroxyl group at the C-9 position and a carbamate group at the C-6 position enhances its stability and bioavailability. These structural features also play a crucial role in its mechanism of action, which involves binding to the 50S ribosomal subunit of bacteria, thereby inhibiting protein synthesis and leading to bacterial cell death.
Recent research has shed light on the advanced mechanisms by which (Z)-Roxithromycin exerts its antibacterial effects. Studies have shown that it not only inhibits protein synthesis but also modulates host immune responses, enhancing the clearance of pathogens. For instance, a study published in the Journal of Antimicrobial Chemotherapy demonstrated that (Z)-Roxithromycin can upregulate the production of antimicrobial peptides in human epithelial cells, thereby providing an additional layer of defense against bacterial infections.
In clinical trials, (Z)-Roxithromycin has demonstrated high efficacy and safety profiles. A randomized controlled trial conducted in Europe evaluated the effectiveness of (Z)-Roxithromycin in treating community-acquired pneumonia (CAP). The results showed that patients treated with (Z)-Roxithromycin had a significantly higher clinical cure rate compared to those receiving placebo or other antibiotics. Additionally, the incidence of adverse events was low, with gastrointestinal symptoms being the most commonly reported side effect.
The pharmacokinetic properties of (Z)-Roxithromycin are well-documented. It is rapidly absorbed after oral administration and achieves peak plasma concentrations within 2-3 hours. The drug exhibits a long half-life, allowing for once-daily dosing regimens, which improves patient compliance. Furthermore, it has good tissue penetration and can reach therapeutic concentrations in lung tissues, making it particularly suitable for treating respiratory infections.
Resistance to macrolide antibiotics, including (Z)-Roxithromycin, remains a significant concern in clinical practice. However, recent studies have identified potential strategies to combat resistance. For example, combination therapy with other antibiotics or adjuvants has shown promise in reducing the development of resistant strains. A study published in the Antimicrobial Agents and Chemotherapy journal reported that co-administration of (Z)-Roxithromycin with clindamycin significantly reduced the emergence of resistant bacteria in vitro.
In addition to its antibacterial properties, (Z)-Roxithromycin has been explored for its potential anti-inflammatory effects. Research has shown that it can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This property makes it a potential candidate for treating inflammatory conditions such as chronic obstructive pulmonary disease (COPD) and asthma.
The development of new formulations and delivery systems for (Z)-Roxithromycin is an active area of research. Nanoparticle-based delivery systems have shown promise in improving the bioavailability and reducing the side effects associated with conventional formulations. A study published in the Nanomedicine: Nanotechnology, Biology and Medicine journal demonstrated that nanoparticle-encapsulated (Z)-Roxithromycin had enhanced tissue distribution and prolonged release kinetics, leading to improved therapeutic outcomes.
In conclusion, (Z)-Roxithromycin (CAS No. 134931-00-3) is a versatile and effective macrolide antibiotic with a wide range of clinical applications. Its unique chemical structure and pharmacological properties make it an important tool in combating bacterial infections. Ongoing research continues to uncover new mechanisms of action and potential therapeutic uses, further solidifying its position as a valuable asset in modern medicine.
134931-00-3 ((Z)-Roxithromycin) Related Products
- 2172022-68-1(9-benzyl-2-methyl-6-oxa-2,10-diazaspiro4.5decane)
- 1421512-47-1(2-(4-chlorophenoxy)-N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}-2-methylpropanamide)
- 52570-06-6(2-(2-Bromo-4-tert-butylphenoxy)acetohydrazide)
- 2649073-35-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamido-2-methylbutanoic acid)
- 1386985-57-4(1-(2,3-difluorophenyl)-2,2-difluoroethan-1-one)
- 1162262-35-2(2-(4-Difluoromethoxy-3-fluoro-phenyl)-4,4,5,5-tetramethyl-1,3,2dioxaborolane)
- 2228112-58-9(2-Amino-2-[1-(5-{[(tert-butoxy)carbonyl]amino}-2-hydroxyphenyl)cyclopropyl]acetic acid)
- 71162-52-2(N-2-(2,4-Dichlorophenyl)-2-hydroxyethylformamide)
- 1804353-11-4(4-(Bromomethyl)-2-iodo-5-(trifluoromethoxy)pyridine-3-carboxaldehyde)
- 733042-89-2(benzyl(propan-2-yl)carbamoylmethyl 2-chloropyridine-3-carboxylate)




